Positional Isomer Differentiation: Propan-1-amine vs. Propan-2-amine (PMEA)
N-Ethyl-1-(4-methoxyphenyl)propan-1-amine (CAS 40023-81-2) is a positional isomer of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (PMEA, CAS 14367-46-5) . This structural difference—the ethylamino group attached to C1 versus C2 of the propane chain—results in distinct chromatographic behavior. While the specific retention time for the target compound is not publicly reported, its isomer PMEA can be distinguished via reversed-phase liquid chromatography using an acidic aqueous acetonitrile mobile phase and hydrocarbon stationary phases [1]. The two isomers also exhibit different mass spectral fragmentation patterns due to the position of the amine group [1].
| Evidence Dimension | Chromatographic and mass spectral differentiation |
|---|---|
| Target Compound Data | Retention time not publicly available; mass spectrum features amine-dominated fragmentation with molecular ion of low relative abundance [1]. |
| Comparator Or Baseline | PMEA (N-ethyl-1-(4-methoxyphenyl)propan-2-amine, CAS 14367-46-5) |
| Quantified Difference | Unique retention times and mass spectra allow for unequivocal identification [1]. |
| Conditions | Reversed-phase HPLC with acidic aqueous acetonitrile mobile phase; mass spectrometry. |
Why This Matters
In forensic and analytical laboratories, the ability to definitively distinguish positional isomers is critical for accurate identification and quantitation of controlled substance analogs and synthetic impurities.
- [1] Noggle FT, Clark CR, McMillian CL, DeRuiter J. Liquid chromatographic and mass spectral analysis of N-substituted analogues of 4-methoxyamphetamine. Journal of Chromatographic Science. 1989;27(10):607-611. View Source
